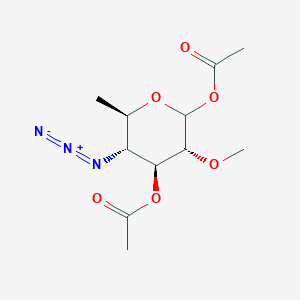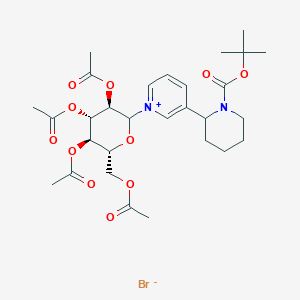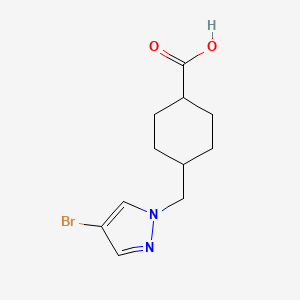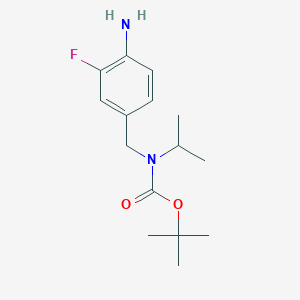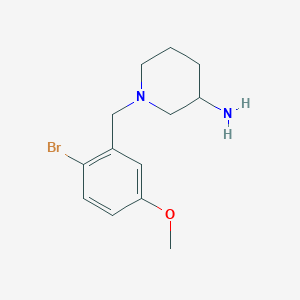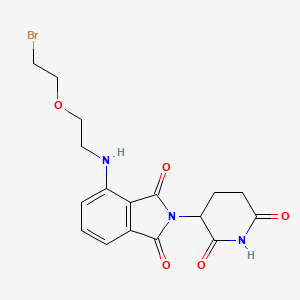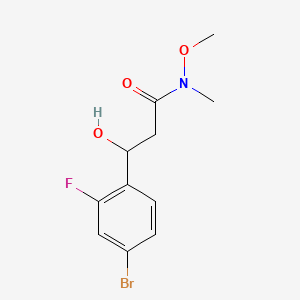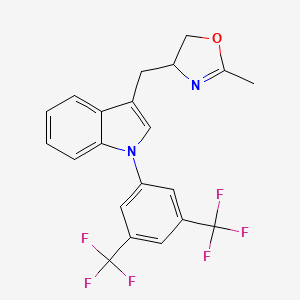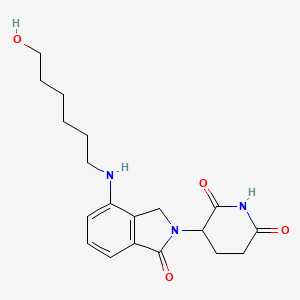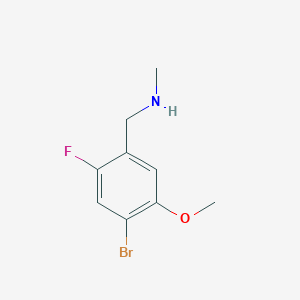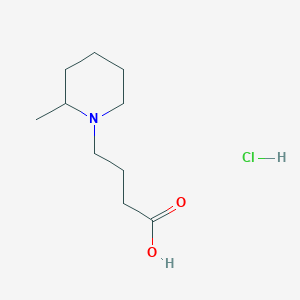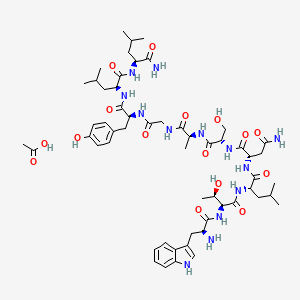
AR-M 1896 Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AR-M 1896 Acetate is a selective agonist of the Galanin Receptor 2 (GalR2). It is a synthetic peptide with the molecular formula C56H85N13O16 and a molecular weight of 1196.35 g/mol . This compound is primarily used in scientific research to study the effects of galanin receptor activation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AR-M 1896 Acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions
AR-M 1896 Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
科学的研究の応用
AR-M 1896 Acetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the role of galanin receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for conditions like epilepsy and pain management.
Industry: Developing new peptide-based drugs and diagnostic tools.
作用機序
AR-M 1896 Acetate exerts its effects by selectively binding to and activating the Galanin Receptor 2 (GalR2). This activation triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways ultimately lead to various physiological responses, such as modulation of pain perception and neuroprotection .
類似化合物との比較
Similar Compounds
M40 Acetate: Another galanin receptor agonist with a different selectivity profile.
Neuropeptide S (Mouse) Acetate: A peptide with similar receptor targets but different biological effects.
Uniqueness
AR-M 1896 Acetate is unique due to its high selectivity for Galanin Receptor 2 (GalR2) over other galanin receptor subtypes. This selectivity makes it a valuable tool for studying the specific functions of GalR2 without cross-reactivity with other receptors .
特性
分子式 |
C56H85N13O16 |
|---|---|
分子量 |
1196.4 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O14.C2H4O2/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36;1-2(3)4/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75);1H3,(H,3,4)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-;/m0./s1 |
InChIキー |
CRUYGIUEGQEVCV-DQGGFSSQSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


